Aflatoxin M2-13C17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

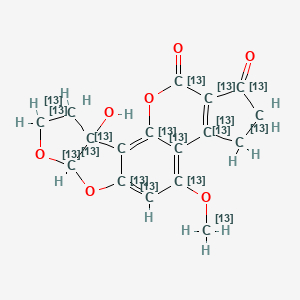

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

347.16 g/mol |

IUPAC Name |

3-hydroxy-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChI Key |

OQLKWHFMUPJCJY-CGADXAHWSA-N |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C](=[13CH]1)O[13CH]5[13C]4([13CH2][13CH2]O5)O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of ¹³C Labeled Aflatoxin M₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin M₂ (AFM₂) is a hydroxylated metabolite of Aflatoxin B₂ (AFB₂), a mycotoxin produced by species of Aspergillus. As a member of the aflatoxin family, AFM₂ is a subject of significant interest in toxicology, food safety, and carcinogenesis research. The use of isotopically labeled compounds, such as ¹³C labeled Aflatoxin M₂, is invaluable for a variety of research applications, including metabolic studies, bioanalytical method development, and as an internal standard in quantitative analysis. This guide provides a comprehensive overview of the physicochemical properties of ¹³C labeled Aflatoxin M₂, detailed experimental protocols for their determination, and relevant biological pathways.

It is a well-established principle in isotope chemistry that the substitution of an atom with one of its stable isotopes (e.g., ¹²C with ¹³C) does not significantly alter the chemical and physical properties of a molecule, with the exception of its molecular weight and properties directly influenced by mass, such as vibrational frequencies in infrared spectroscopy and fragmentation patterns in mass spectrometry. Therefore, the physicochemical properties of ¹³C labeled Aflatoxin M₂ are considered to be identical to those of its unlabeled counterpart, aside from its molecular mass.

Physicochemical Properties

The physicochemical properties of both unlabeled and ¹³C labeled Aflatoxin M₂ are summarized in the tables below. The data for the labeled compound are inferred from the unlabeled form.

Table 1: Physicochemical Properties of Aflatoxin M₂

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |

| Molecular Weight | 330.29 g/mol | [1] |

| Appearance | Off-white powder, Colorless to pale-yellow crystals | [1][3] |

| Melting Point | 237-240 °C, 293 °C | [1][2] |

| Solubility | Soluble in DMSO, Ethanol, Petrol Ether; Not soluble in water. Aflatoxins are generally soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. | [1][3] |

| UV Absorption Maxima | Aflatoxins are unstable to UV light in the presence of oxygen. | [3] |

| Fluorescence | Aflatoxins are densely fluorescent. | [3] |

Table 2: Physicochemical Properties of ¹³C Labeled Aflatoxin M₂

| Property | Value | Note |

| Molecular Formula | ¹³C₁₇H₁₄O₇ | |

| Molecular Weight | 347.19 g/mol | Calculated based on the full substitution of ¹²C with ¹³C. |

| Appearance | Off-white powder, Colorless to pale-yellow crystals | Inferred from unlabeled Aflatoxin M₂. |

| Melting Point | 237-240 °C, 293 °C | Inferred from unlabeled Aflatoxin M₂. |

| Solubility | Soluble in DMSO, Ethanol, Petrol Ether; Not soluble in water. | Inferred from unlabeled Aflatoxin M₂. |

| UV Absorption Maxima | Expected to be identical to unlabeled Aflatoxin M₂. | |

| Fluorescence | Expected to be identical to unlabeled Aflatoxin M₂. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of mycotoxins, applicable to ¹³C labeled Aflatoxin M₂, are provided below.

Melting Point Determination

The melting point of ¹³C labeled Aflatoxin M₂ can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline ¹³C labeled Aflatoxin M₂ is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

The solubility of ¹³C labeled Aflatoxin M₂ in various solvents can be determined by the following procedure.

-

Sample Preparation: A known amount of ¹³C labeled Aflatoxin M₂ (e.g., 1 mg) is weighed into a series of vials.

-

Solvent Addition: A known volume of the test solvent (e.g., water, ethanol, DMSO) is added to each vial.

-

Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Quantification: The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of ¹³C labeled Aflatoxin M₂ provides information about its electronic transitions.

-

Sample Preparation: A solution of ¹³C labeled Aflatoxin M₂ of known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solvent.

-

Spectral Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of ¹³C labeled Aflatoxin M₂.

-

Sample Introduction: A solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

Data Interpretation: The molecular ion peak corresponding to the mass of the ¹³C labeled Aflatoxin M₂ is identified. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Aflatoxin M₂

Aflatoxin M₂ is a metabolic product of Aflatoxin B₂. This conversion primarily occurs in the liver. The following diagram illustrates this metabolic relationship.

General Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the physicochemical characterization of ¹³C labeled Aflatoxin M₂.

References

Aflatoxin M2 as a Metabolite of Aflatoxin B2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins, a group of mycotoxins produced by Aspergillus species, are potent natural carcinogens that contaminate a wide range of agricultural commodities. While Aflatoxin B1 (AFB1) is the most studied and toxic of the aflatoxins, its dihydro-derivative, Aflatoxin B2 (AFB2), is also a significant contaminant and is classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. Understanding the metabolic fate of AFB2 is crucial for a comprehensive assessment of its toxicological risk. This technical guide provides an in-depth overview of Aflatoxin M2 (AFM2), the 4-hydroxylated metabolite of AFB2, focusing on its biotransformation, analytical detection, and the experimental protocols required for its study.

Biotransformation of Aflatoxin B2 to Aflatoxin M2

The primary site of aflatoxin metabolism is the liver, where a complex interplay of enzymes, primarily from the cytochrome P450 (CYP) superfamily, bioactivates and detoxifies these compounds. The conversion of AFB2 to AFM2 is a phase I metabolic reaction, specifically a hydroxylation at the C4 position of the terminal furan ring.[1][2] This process is analogous to the well-documented conversion of AFB1 to its hydroxylated metabolite, Aflatoxin M1 (AFM1).

While the metabolism of AFB1 has been extensively studied, the biotransformation of AFB2 to AFM2 is less well-quantified in the scientific literature. Early in vitro studies using liver preparations from various animal species have demonstrated that this metabolic pathway exists. However, the conversion rate appears to be significantly lower than that of AFB1 to AFM1, and AFM2 is often detected in small quantities.[3]

Signaling Pathway

The metabolic conversion of Aflatoxin B2 to Aflatoxin M2 is a critical step in its detoxification pathway. This biotransformation is primarily carried out by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes.

Quantitative Data on AFB2 Metabolism

Quantitative data on the conversion of AFB2 to AFM2 is sparse in the literature, especially concerning human liver preparations. An early but pivotal study by Roebuck, Siegel, and Wogan (1978) investigated the in vitro metabolism of AFB2 in postmitochondrial supernatant fractions from various species. The findings from this study are summarized below.

| Species | Liver Preparation | Percentage of AFB2 Metabolized (30 min) | Aflatoxin M2 Formation |

| Duck | Postmitochondrial Supernatant | 40 - 80% | Detected in small amounts |

| Rat | Postmitochondrial Supernatant | < 6% | Not reported |

| Mouse | Postmitochondrial Supernatant | < 6% | Not reported |

| Human | Postmitochondrial Supernatant | < 6% | Not definitively quantified |

| Data from Roebuck, B. D., Siegel, W. G., & Wogan, G. N. (1978). In vitro metabolism of aflatoxin B2 by animal and human liver. Cancer research, 38(4), 999–1002.[3] |

It is important to note that analytical methodologies have significantly advanced since this study, and the use of modern techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could provide more sensitive and precise quantification of AFM2 formation.

Experimental Protocols

To facilitate further research into the metabolism of Aflatoxin B2, this section provides detailed methodologies for an in vitro metabolism study and the subsequent analysis of the resulting metabolites.

In Vitro Metabolism of Aflatoxin B2 in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of AFB2 to AFM2 using human liver microsomes.

Experimental Workflow:

Materials:

-

Human liver microsomes (pooled)

-

Aflatoxin B2 (AFB2) standard

-

Aflatoxin M2 (AFM2) standard

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AFB2 in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Prepare working solutions of AFB2 by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes (typically 0.2-1.0 mg/mL final protein concentration), potassium phosphate buffer, and MgCl₂.

-

Add the AFB2 working solution to the incubation mixture.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantification of Aflatoxin M2 by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of AFM2 in the supernatant from the in vitro metabolism assay.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column suitable for the separation of mycotoxins.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for AFB2 and AFM2 need to be optimized.

Example MRM Transitions (to be optimized on the specific instrument):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Aflatoxin B2 | 315.1 | 287.1 | 259.1 |

| Aflatoxin M2 | 331.1 | 275.1 | 313.1 |

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards of AFM2 in the same matrix as the terminated incubation samples (e.g., buffer:acetonitrile 1:2) to account for matrix effects.

-

The concentration range of the calibration curve should encompass the expected concentrations of AFM2 in the samples.

-

-

LC-MS/MS Analysis:

-

Inject the prepared standards and samples onto the LC-MS/MS system.

-

Acquire data in MRM mode using the optimized transitions for AFB2 and AFM2.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of AFM2 in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area versus the concentration of the AFM2 standards.

-

Determine the concentration of AFM2 in the unknown samples by interpolating their peak areas from the calibration curve.

-

The rate of AFM2 formation can then be calculated and expressed as pmol/min/mg of microsomal protein.

-

Conclusion

The metabolic conversion of Aflatoxin B2 to its hydroxylated metabolite, Aflatoxin M2, is a recognized but relatively understudied detoxification pathway. While qualitative evidence for this biotransformation exists, there is a clear need for more comprehensive quantitative data, particularly in human-derived in vitro systems. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the kinetics of AFB2 metabolism and to accurately quantify the formation of AFM2. Such studies are essential for refining the toxicological risk assessment of AFB2 and for gaining a more complete understanding of the metabolic fate of this important mycotoxin. The application of modern analytical techniques will be pivotal in filling the current knowledge gaps and in providing the data necessary for informed regulatory decisions.

References

- 1. Genetic expression of aflatoxin metabolism. Effects of 3-methylcholanthrene and beta-naphthoflavone on hepatic microsomal metabolism and mutagenic activation of aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combined toxic effects of aflatoxin B2 and the protective role of resveratrol in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of aflatoxin B2 by animal and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Purity of Aflatoxin M2-¹³C₁₇: A Technical Guide for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Characterization and Application of Aflatoxin M2-¹³C₁₇ Internal Standard.

This technical guide provides a comprehensive overview of the isotopic purity of Aflatoxin M2-¹³C₁₇, a critical internal standard for the accurate quantification of Aflatoxin M2 in various matrices. The document details the significance of isotopic purity, methods for its determination, and presents available data on the isotopic distribution of commercially available standards. Experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Aflatoxin M2 and the Role of Isotopic Internal Standards

Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2, a mycotoxin produced by certain species of Aspergillus fungi.[1] Due to its potential carcinogenicity and presence in milk and dairy products from animals consuming contaminated feed, sensitive and accurate analytical methods are required for its detection and quantification.

Stable isotope-labeled internal standards, such as Aflatoxin M2-¹³C₁₇, are indispensable for robust analytical methodologies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). These standards, being chemically identical to the analyte of interest but with a different mass, co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification. The isotopic purity of these internal standards is a critical parameter that directly impacts the accuracy of the analytical results.

Quantitative Data on Isotopic Purity

The isotopic purity of Aflatoxin M2-¹³C₁₇ is a measure of the percentage of the material that is fully labeled with seventeen ¹³C atoms. Commercially available standards typically exhibit high isotopic enrichment. The following tables summarize the available data on the isotopic purity and related specifications of Aflatoxin M2-¹³C₁₇.

Table 1: General Specifications of Aflatoxin M2-¹³C₁₇ Internal Standard

| Parameter | Specification | Source |

| Chemical Formula | ¹³C₁₇H₁₄O₇ | IniKem BioPharmaTech Co.,Ltd.[2] |

| Molecular Weight | 347 g/mol | IniKem BioPharmaTech Co.,Ltd.[2] |

| Unlabeled Counterpart | Aflatoxin M2 (CAS: 6885-57-0) | IniKem BioPharmaTech Co.,Ltd.[2] |

| Purity (Chemical) | ≥98% | IniKem BioPharmaTech Co.,Ltd.[3] |

Table 2: Reported Isotopic Purity of Uniformly ¹³C-Labeled Aflatoxin Standards

| Compound | Reported Isotopic Purity | Supplier |

| U-[¹³C₁₇]-Aflatoxin M1 | >98% | LIBIOS |

Note: While a specific certificate of analysis for Aflatoxin M2-¹³C₁₇ with detailed isotopic distribution was not publicly available, the isotopic purity of the closely related U-[¹³C₁₇]-Aflatoxin M1 from the same supplier provides a strong indication of the expected purity for Aflatoxin M2-¹³C₁₇.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of Aflatoxin M2-¹³C₁₇ is typically performed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, coupled with liquid chromatography.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the Aflatoxin M2-¹³C₁₇ internal standard in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 µg/mL.

-

Working Solution: Dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 100 ng/mL).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan MS from m/z 300-400.

-

Resolution: ≥ 60,000 FWHM.

Data Analysis

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum of the Aflatoxin M2-¹³C₁₇ standard.

-

Isotopologue Peak Integration: Identify and integrate the peak areas of the monoisotopic peak of the fully labeled species ([¹³C₁₇]M+H)⁺ and any other significant isotopologues (e.g., [¹³C₁₆¹²C₁]M+H)⁺, ([¹³C₁₅¹²C₂]M+H)⁺).

-

Correction for Natural Isotopic Abundance: Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule and the reagent gases.

-

Isotopic Purity Calculation: Calculate the isotopic purity as the percentage of the fully labeled species relative to the sum of all isotopologues.

Isotopic Purity (%) = (Area of [¹³C₁₇]M+H)⁺ / Σ(Areas of all isotopologues)) x 100

Visualizations

The following diagrams illustrate key aspects of the analysis and characterization of Aflatoxin M2-¹³C₁₇.

Caption: Workflow for the determination of isotopic purity of Aflatoxin M2-¹³C₁₇.

Caption: Proposed fragmentation of Aflatoxin M2 and its ¹³C₁₇ isotopologue in ESI-MS/MS.

Caption: Decision tree for the suitability of an Aflatoxin M2-¹³C₁₇ internal standard batch.

Conclusion

The isotopic purity of Aflatoxin M2-¹³C₁₇ is a cornerstone for the accurate and reliable quantification of Aflatoxin M2 in complex matrices. This technical guide has provided an overview of the currently available data, a detailed experimental protocol for the determination of isotopic purity, and visual representations of the analytical workflow and molecular fragmentation. For researchers and professionals in drug development and food safety, a thorough understanding and verification of the isotopic purity of internal standards are paramount to ensure the integrity and validity of analytical data. It is recommended to always refer to the supplier's certificate of analysis for batch-specific isotopic purity information.

References

Decoding the Aflatoxin M2-¹³C₁₇ Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise quantification of mycotoxins is paramount for safety and efficacy. Aflatoxin M2, a metabolite of Aflatoxin B2, is a potential contaminant in various agricultural commodities. The use of a stable isotope-labeled internal standard, such as Aflatoxin M2-¹³C₁₇, is the gold standard for accurate analysis by mass spectrometry. This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for Aflatoxin M2-¹³C₁₇, detailing the critical data, experimental protocols, and the analytical workflow.

Certificate of Analysis: Aflatoxin M2-¹³C₁₇

A Certificate of Analysis for a stable isotope-labeled standard like Aflatoxin M2-¹³C₁₇ provides essential information about its identity, purity, concentration, and storage conditions. Below is a summary of typical quantitative data found on a CoA, structured for clarity and easy comparison.

Table 1: Product Information

| Parameter | Value |

| Product Name | Aflatoxin M2-¹³C₁₇ |

| Catalog Number | Varies by supplier |

| CAS Number | Not available for the labeled compound |

| Unlabeled CAS Number | 6885-57-0[1][2] |

| Molecular Formula | ¹³C₁₇H₁₄O₇ |

| Molecular Weight | ~347 g/mol [1] |

Table 2: Analytical Data

| Parameter | Specification |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% ¹³C |

| Concentration | 0.5 µg/mL in Acetonitrile[3] |

| Uncertainty | Varies by batch, typically ≤5% |

| Appearance | Clear, colorless solution |

Table 3: Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C[2] |

| Shipping Temperature | Ambient |

| Handling | Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[4] Aflatoxins are potent toxins.[5] |

| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.[2] |

Experimental Protocols

The data presented in a Certificate of Analysis is derived from rigorous experimental testing. The following are detailed methodologies for key experiments performed to certify the quality of an Aflatoxin M2-¹³C₁₇ analytical standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the chemical purity of the Aflatoxin M2-¹³C₁₇ standard.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV absorbance at a specific wavelength (e.g., 365 nm) or fluorescence detection with appropriate excitation and emission wavelengths.

-

Procedure: A solution of the Aflatoxin M2-¹³C₁₇ standard is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to Aflatoxin M2-¹³C₁₇ is compared to the total area of all peaks.

-

Calculation: Purity (%) = (Area of Aflatoxin M2-¹³C₁₇ Peak / Total Area of All Peaks) x 100

Concentration Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately determine the concentration of the Aflatoxin M2-¹³C₁₇ solution. This is often done using a stable isotope dilution assay (SIDA).[6][7]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the labeled standard and a certified reference material of the unlabeled Aflatoxin M2.

-

Procedure:

-

A calibration curve is prepared using a certified reference material of unlabeled Aflatoxin M2 at known concentrations.

-

The Aflatoxin M2-¹³C₁₇ solution is diluted to an appropriate concentration.

-

Both the calibration standards and the diluted Aflatoxin M2-¹³C₁₇ solution are analyzed by LC-MS/MS.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.

-

The concentration of the Aflatoxin M2-¹³C₁₇ solution is determined from the calibration curve.

-

Isotopic Enrichment Determination by Mass Spectrometry

-

Objective: To confirm the percentage of ¹³C atoms in the Aflatoxin M2-¹³C₁₇ molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Procedure: The Aflatoxin M2-¹³C₁₇ standard is directly infused or injected into the mass spectrometer. The mass spectrum is acquired, showing the distribution of isotopic peaks.

-

Calculation: The relative intensities of the peak corresponding to the fully ¹³C-labeled molecule and any peaks corresponding to molecules with fewer ¹³C atoms are used to calculate the isotopic enrichment.

Analytical Workflow and Signaling Pathways

The use of Aflatoxin M2-¹³C₁₇ as an internal standard is a critical component of the analytical workflow for the quantification of Aflatoxin M2 in a sample.

The logic behind using a stable isotope-labeled internal standard is based on its chemical and physical similarity to the native analyte.

References

- 1. U-[13C17]- Aflatoxin M2 in acetonitrile-企业官网 [inikem.com]

- 2. abmole.com [abmole.com]

- 3. HWSTD#1101U:U-[13C17]-Aflatoxin M2-0.5 µg/mL-Acetonitrile – Pribolab-Devoted to Food Satety Solutions [pribolab.com]

- 4. fssai.gov.in [fssai.gov.in]

- 5. fssai.gov.in [fssai.gov.in]

- 6. fda.gov [fda.gov]

- 7. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Aflatoxin M₂-¹³C₁₇ in Analytical Research

This document provides a technical overview of Aflatoxin M₂-¹³C₁₇, a critical analytical standard for researchers, scientists, and professionals in drug development and food safety. It details its commercial availability, application in quantitative analysis, and a generalized experimental workflow for its use.

Introduction to Aflatoxin M₂-¹³C₁₇

Aflatoxin M₂ (AFM₂) is a hydroxylated metabolite of Aflatoxin B₂ (AFB₂), a mycotoxin produced by Aspergillus species that can contaminate food and animal feed.[1][2][3] Aflatoxin M₂-¹³C₁₇ is the stable, non-radioactive, isotopically labeled form of AFM₂, where all 17 carbon atoms have been replaced with the ¹³C isotope.[4]

Its primary application is as an internal standard (ISTD) in analytical chemistry, particularly for Isotope Dilution Mass Spectrometry (IDMS).[5] In these methods, a known quantity of Aflatoxin M₂-¹³C₁₇ is added to a sample at the beginning of the extraction process. Because it is chemically and physically almost identical to the non-labeled ("native") Aflatoxin M₂, it experiences the same analyte loss during sample preparation and the same ionization response (or suppression/enhancement) in the mass spectrometer.[6][7] By comparing the signal of the known labeled standard to the unknown native analyte, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and recovery losses.[5][7] This approach is considered the gold standard for mycotoxin analysis at trace levels.[5]

Commercial Sources for Aflatoxin M₂-¹³C₁₇

Aflatoxin M₂-¹³C₁₇ is available from several specialized chemical suppliers, typically as a certified solution in an organic solvent like acetonitrile. The table below summarizes key information from various commercial sources.

| Supplier | Product Name / Identifier | Concentration | Solvent |

| Pribolab | HWSTD#1101U:U-[¹³C₁₇]-Aflatoxin M₂ | 0.5 µg/mL | Acetonitrile |

| IniKem BioPharmaTech | U-[¹³C₁₇]-Aflatoxin M₂ in acetonitrile | Various (on demand) | Acetonitrile |

| Romer Labs | Biopure™ U-[¹³C₁₇] - Aflatoxin M₁* | 0.5 µg/mL | Acetonitrile |

| Sigma-Aldrich (Merck) | Offers a range of ¹³C labeled mycotoxin standards | Varies | Varies |

| LIBIOS | Offers various ¹³C labeled aflatoxin standards | Varies | Varies |

*Note: While a direct link for Aflatoxin M₂-¹³C₁₇ from Romer Labs was not found in the search, they are a primary producer of ¹³C-labeled mycotoxin standards, including Aflatoxin M₁-¹³C₁₇.[8][9] **Note: These vendors are known suppliers of ¹³C-labeled mycotoxins; direct confirmation for Aflatoxin M₂-¹³C₁₇ availability should be made on their respective websites.[10]

Experimental Protocol: Quantification of Aflatoxin M₂ using IDMS

The following is a generalized protocol for the quantification of Aflatoxin M₂ in a complex matrix (e.g., peanut products, milk) using Aflatoxin M₂-¹³C₁₇ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for mycotoxin analysis.[8][11]

Objective: To accurately quantify the concentration of native Aflatoxin M₂ in a sample matrix.

Materials:

-

Aflatoxin M₂-¹³C₁₇ internal standard solution (e.g., 0.5 µg/mL in acetonitrile).

-

Native Aflatoxin M₂ analytical standard for calibration.

-

Homogenized sample (e.g., peanut paste, milk).

-

Extraction Solvent: Acetonitrile/Water mixture (e.g., 80:20 v/v).

-

Hexane (for defatting, if necessary).

-

Salts for partitioning (e.g., magnesium sulfate, sodium chloride) as used in QuEChERS methods.[11]

-

Cleanup column: Immunoaffinity column (IAC) or Solid Phase Extraction (SPE) cartridge (e.g., C18).[12][13]

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation & Spiking:

-

Weigh a homogenized portion of the sample (e.g., 5 g) into a centrifuge tube.

-

Add a precise volume of the Aflatoxin M₂-¹³C₁₇ internal standard solution to the sample. This "spiking" step is critical and the amount added should be comparable to the expected concentration range of the native analyte.

-

Vortex briefly to mix.

-

-

Extraction:

-

Add the extraction solvent (e.g., 20 mL of acetonitrile/water) to the tube.

-

For high-fat matrices like peanuts, add hexane to aid in lipid removal.[11]

-

Add partitioning salts, cap tightly, and shake vigorously for several minutes. This step extracts the aflatoxins from the sample matrix into the organic solvent phase.

-

Centrifuge the sample to separate the organic layer from the solid and aqueous layers.

-

-

Cleanup (Purification):

-

Take a known volume of the supernatant (organic extract).

-

Pass the extract through a cleanup column (e.g., an immunoaffinity column specific for aflatoxins or a general SPE column) to remove matrix components that could interfere with the analysis.[12][13][14]

-

Wash the column to remove residual interferences.

-

Elute the aflatoxins (both native and ¹³C-labeled) from the column using an appropriate solvent (e.g., methanol).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of mobile phase solvent suitable for LC-MS/MS injection (e.g., 500 µL of 50% acetonitrile/water).[8]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The liquid chromatography step separates the analytes from any remaining matrix components. The native and ¹³C-labeled aflatoxins will have nearly identical retention times.[6]

-

The tandem mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both native Aflatoxin M₂ and Aflatoxin M₂-¹³C₁₇ (Multiple Reaction Monitoring - MRM mode).

-

The mass difference (17 Da) allows the instrument to detect and quantify both compounds simultaneously and independently.[7]

-

-

Data Analysis:

-

Create a calibration curve using standards of native Aflatoxin M₂ spiked with the same constant amount of Aflatoxin M₂-¹³C₁₇ as the samples.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard for each sample and calibrant.

-

Quantify the concentration of Aflatoxin M₂ in the sample by comparing its peak area ratio against the calibration curve.

-

Visualized Workflows

The following diagrams illustrate the logic and workflow associated with the use of Aflatoxin M₂-¹³C₁₇.

References

- 1. abmole.com [abmole.com]

- 2. Aflatoxin M2 - LKT Labs [lktlabs.com]

- 3. Aflatoxin M2 | C17H14O7 | CID 10903619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. U-[13C17]- Aflatoxin M2 in acetonitrile-企业官网 [inikem.com]

- 5. newfoodmagazine.com [newfoodmagazine.com]

- 6. foodriskmanagement.com [foodriskmanagement.com]

- 7. foodriskmanagement.com [foodriskmanagement.com]

- 8. fda.gov [fda.gov]

- 9. Discover BiopureTM U-[13C17] - Aflatoxin M1 - 0.5 µg/mL in acetonitrile at Romer Labs [romerlabs.com]

- 10. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]

- 11. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

- 12. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MaxSignal IAC Total Aflatoxin (B1, B2, G1, G2, M1, M2) [mzfoodtest.com]

- 14. lcms.cz [lcms.cz]

The Biosynthetic Pathway of Aflatoxin M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus species, primarily Aspergillus flavus and Aspergillus parasiticus. While less toxic than its B1 and M1 counterparts, the presence of AFM2 in food and feed remains a significant concern for public health and agriculture. This technical guide provides a comprehensive overview of the biosynthetic pathway of Aflatoxin M2, with a focus on its enzymatic conversion from AFB2. It includes a detailed examination of the genetic and enzymatic machinery involved, experimental protocols for its study, and quantitative data where available. This document is intended to serve as a valuable resource for researchers in mycotoxicology, fungal genetics, and drug development aimed at mitigating aflatoxin contamination.

Introduction to Aflatoxin M2 Biosynthesis

Aflatoxins are a group of toxic and carcinogenic secondary metabolites produced by certain molds of the Aspergillus genus. The biosynthesis of these compounds is a complex process involving a cluster of at least 25 co-regulated genes. Aflatoxin M2 is structurally defined as 4-hydroxy-aflatoxin B2. Its biosynthesis is intrinsically linked to that of Aflatoxin B2.

The overall aflatoxin biosynthetic pathway commences with the condensation of acetate and malonyl-CoA units to form a polyketide backbone, which then undergoes a series of enzymatic modifications to yield various aflatoxin congeners. The formation of AFB1 and AFB2 is believed to occur via a branched pathway, with their respective hydroxylated metabolites, AFM1 and AFM2, arising from subsequent enzymatic action.

The Core Biosynthetic Pathway: From Precursors to Aflatoxin B2

The biosynthesis of AFB2, the direct precursor to AFM2, involves a cascade of enzymatic reactions encoded by the aflatoxin gene cluster. Key intermediates in this pathway include:

-

Norsolorinic Acid: The first stable intermediate in the pathway.

-

Averantin

-

Versiconal Hemiacetal Acetate

-

Versicolorin B

-

Sterigmatocystin (ST) and Dihydrosterigmatocystin (DHST): These are crucial branch-point intermediates. The pathway leading to AFB1 proceeds through ST, while the pathway to AFB2 proceeds through DHST.

The conversion from these precursors to AFB2 involves a series of oxidations, reductions, and methylations catalyzed by enzymes such as polyketide synthases, dehydrogenases, and O-methyltransferases.

The Final Conversion: Aflatoxin B2 to Aflatoxin M2

The conversion of Aflatoxin B2 to Aflatoxin M2 is a hydroxylation reaction at the C4 position. While this conversion is well-documented in mammalian metabolism following ingestion of AFB2, evidence also points to its occurrence within the producing fungus, Aspergillus flavus[1][2].

The Enzymatic Machinery: A Putative Role for Cytochrome P450 Monooxygenases

The hydroxylation of AFB2 to AFM2 is catalyzed by a cytochrome P450 (CYP) monooxygenase. In mammals, various CYP isoforms are responsible for this biotransformation. Within the Aspergillus aflatoxin gene cluster, several genes encoding putative CYP enzymes have been identified, including cypX (aflV) and moxY (aflW)[3][4]. While their precise substrate specificities are still under investigation, it is highly probable that one or more of these enzymes are responsible for the hydroxylation of AFB2 to AFM2.

The reaction catalyzed by a cytochrome P450 monooxygenase can be summarized as follows:

AFB2 + NADPH + H⁺ + O₂ → AFM2 + NADP⁺ + H₂O

This reaction requires molecular oxygen and a reducing equivalent, typically provided by NADPH via a cytochrome P450 reductase.

Quantitative Data

Currently, specific quantitative data for the enzymatic conversion of Aflatoxin B2 to Aflatoxin M2 by fungal enzymes, such as Michaelis-Menten constants (Km) and specific activity, are not extensively reported in the public literature. However, studies on the broader aflatoxin pathway and on mammalian CYP-mediated metabolism of aflatoxins can provide some context. For instance, studies on the conversion of sterigmatocystin and O-methylsterigmatocystin have determined Km values in the low micromolar range, suggesting high-affinity enzyme-substrate interactions[5].

Table 1: Putative Quantitative Parameters for Aflatoxin Biosynthesis Enzymes

| Enzyme/Reaction | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/System | Reference |

| O-methyltransferase | Sterigmatocystin | 2.0 | Not Reported | Aspergillus parasiticus | [5] |

| O-methyltransferase | Dihydrosterigmatocystin | 22.5 | Not Reported | Aspergillus parasiticus | [5] |

| Oxidoreductase | O-methylsterigmatocystin | 1.2 | Not Reported | Aspergillus parasiticus | [5] |

| Oxidoreductase | Dihydro-O-methylsterigmatocystin | 13.4 | Not Reported | Aspergillus parasiticus | [5] |

| Cytochrome P450 (inferred for B2 to M2) | Aflatoxin B2 | Not Reported | Not Reported | Aspergillus flavus | - |

Note: Data for the specific B2 to M2 conversion is not available and is an area for future research.

Experimental Protocols

Protocol for Extraction and Quantification of Aflatoxins B2 and M2 from Fungal Cultures

This protocol is adapted from established methods for aflatoxin analysis.

5.1.1. Materials

-

Aspergillus flavus culture grown on a suitable medium (e.g., YES agar).

-

Chloroform

-

Methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Immunoaffinity columns (IAC) for total aflatoxins or specific for M-group aflatoxins.

-

HPLC system with a fluorescence detector (FLD) and a C18 column.

-

Aflatoxin B2 and M2 standards.

5.1.2. Extraction Procedure

-

Homogenize a known amount of fungal mycelium and agar with a mixture of methanol and water (e.g., 80:20 v/v) and 4g of NaCl.

-

Blend at high speed for 3 minutes.

-

Filter the extract through a qualitative filter paper.

-

Dilute a known volume of the filtrate with water.

-

Filter the diluted extract through a glass microfiber filter.

5.1.3. Immunoaffinity Column Cleanup

-

Pass the filtered extract through an immunoaffinity column at a slow, steady flow rate (1-2 drops per second).

-

Wash the column with purified water to remove unbound impurities.

-

Elute the aflatoxins from the column using methanol.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of HPLC mobile phase.

5.1.4. HPLC Quantification

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

-

Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Quantify Aflatoxin B2 and M2 by comparing the peak areas to those of known standards.

Proposed Protocol for In Vitro Assay of Aflatoxin B2 Hydroxylation

This protocol is a proposed method based on standard procedures for characterizing cytochrome P450 enzymes.

5.2.1. Materials

-

Microsomal fraction prepared from Aspergillus flavus expressing the candidate cytochrome P450 enzyme. Alternatively, a heterologously expressed and purified P450 enzyme and its corresponding reductase.

-

Aflatoxin B2 standard solution.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Potassium phosphate buffer (pH 7.4).

-

Reaction tubes.

-

Stopping solution (e.g., cold acetonitrile or chloroform).

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing the microsomal fraction (or purified enzymes), the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 28-37°C) for 5 minutes.

-

Initiate the reaction by adding a known concentration of Aflatoxin B2.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a cold stopping solution.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of Aflatoxin M2 using the HPLC method described in Protocol 5.1.

-

To determine kinetic parameters (Km and Vmax), vary the concentration of Aflatoxin B2 while keeping the enzyme concentration and reaction time constant.

Visualizations

References

- 1. Biosynthetic relationship among aflatoxins B1, B2, M1, and M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genes encoding cytochrome P450 and monooxygenase enzymes define one end of the aflatoxin pathway gene cluster in Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymological evidence for separate pathways for aflatoxin B1 and B2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of Aflatoxin M2 in Dairy Products using Isotope Dilution LC-MS/MS with Aflatoxin M2-13C17

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Aflatoxin M2 in various dairy matrices. The protocol employs a stable isotope-labeled internal standard, Aflatoxin M2-13C17, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] Detailed protocols for sample preparation using both QuEChERS and Solid-Phase Extraction (SPE) are provided, along with optimized LC-MS/MS parameters. This method is suitable for researchers, scientists, and quality control professionals in the field of mycotoxin analysis.

Introduction

Aflatoxins are mycotoxins produced by species of Aspergillus fungi and are potent natural carcinogens.[3][4][5] Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and can be found in the milk of animals that have consumed contaminated feed.[3][6][7] Due to its potential health risks, regulatory bodies worldwide have set stringent maximum residue limits for aflatoxins in food products.

LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[8] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate quantification as they mimic the physicochemical behavior of the target analyte, effectively correcting for matrix-induced signal suppression or enhancement and variations in extraction recovery.

This application note provides a comprehensive protocol for the analysis of Aflatoxin M2, featuring the use of this compound as an internal standard.

Experimental Protocols

Sample Preparation

Two common and effective sample preparation methods are presented: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a Solid-Phase Extraction (SPE) protocol.

This method is adapted for the extraction of aflatoxins from liquid milk.

Materials:

-

Homogenized milk sample

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 50 mL polypropylene centrifuge tube, add 10 mL of the milk sample.

-

Spike the sample with the this compound internal standard solution at an appropriate concentration.

-

Add 10 mL of acetonitrile and 5 mL of hexane.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol) and vortex.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

This protocol is suitable for a cleaner extraction from more complex dairy matrices like yogurt or cheese.

Materials:

-

Homogenized dairy sample (e.g., yogurt, cheese)

-

This compound internal standard solution

-

Extraction solvent (e.g., Acetonitrile/Water 80:20, v/v)

-

SPE cartridges (e.g., C18 or specialized mycotoxin cleanup columns)

-

Methanol (for conditioning and elution)

-

Water

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Add 20 mL of the extraction solvent.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the extraction onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the aflatoxins with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and vortex.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 20% B and equilibrate

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aflatoxin M2 | 331.1 | 275.1 | 25 |

| 331.1 | 313.1 | 20 | |

| This compound | 348.1 | 289.1 | 25 |

| 348.1 | 330.1 | 20 |

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized accordingly.

Data Presentation

The following tables summarize typical performance data for the analysis of Aflatoxin M2 using a 13C-labeled internal standard.

Table 1: Method Performance Characteristics for Aflatoxin M2

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.03 - 0.11 µg/kg |

| Limit of Quantification (LOQ) | 0.1 - 0.36 µg/kg |

| Repeatability (RSDr, %) | < 15% |

| Reproducibility (RSDR, %) | < 20% |

Data compiled from representative studies.[2]

Table 2: Recovery of Aflatoxin M2 from Spiked Dairy Samples

| Matrix | Spiking Level (µg/kg) | Recovery (%) |

| Milk | 0.5 | 95 |

| 2.5 | 92 | |

| Yogurt | 0.5 | 88 |

| 2.5 | 85 | |

| Cheese | 0.5 | 82 |

| 2.5 | 80 |

Recovery data is indicative and may vary based on the specific matrix and extraction protocol.

Visualizations

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 6. lcms.cz [lcms.cz]

- 7. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

- 8. shimadzu.com [shimadzu.com]

Application Note: High-Throughput Analysis of Aflatoxin M2 in Food Matrices using a QuEChERS Method with Aflatoxin M2-¹³C₁₇ Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of Aflatoxin M2 in various food matrices. The protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and clean-up method, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Aflatoxin M2-¹³C₁₇, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly suited for high-throughput screening of food products to ensure compliance with regulatory limits.

Introduction

Aflatoxins are mycotoxins produced by certain molds (Aspergillus species) and are among the most poisonous and carcinogenic substances known. Aflatoxin M2 is a hydroxylated metabolite of Aflatoxin B2 and can be present in milk and dairy products from animals that have consumed contaminated feed. Due to its potential health risks, regulatory agencies worldwide have set stringent maximum levels for aflatoxins in food.

The QuEChERS method has gained widespread acceptance for the analysis of various contaminants in food due to its simplicity, speed, and low solvent consumption.[1] The use of isotopically labeled internal standards, such as Aflatoxin M2-¹³C₁₇, is the most effective way to counteract matrix effects in complex food samples, leading to more accurate and reliable quantification.[2][3] This application note provides a detailed protocol for the determination of Aflatoxin M2, leveraging the benefits of both the QuEChERS methodology and stable isotope dilution.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Standards: Aflatoxin M2 standard, Aflatoxin M2-¹³C₁₇ internal standard solution (concentration to be determined based on experimental needs)

-

QuEChERS Extraction Salts: Commercially available packets containing MgSO₄ and NaCl.

-

Dispersive SPE (dSPE) Clean-up Tubes: Commercially available tubes containing primary secondary amine (PSA) and C18 sorbents.

-

Syringe filters: 0.22 µm, compatible with organic solvents.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., milk, cheese, yogurt) to a uniform consistency.

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Aflatoxin M2-¹³C₁₇ internal standard solution to the sample. The final concentration should be appropriate for the expected range of Aflatoxin M2 in the samples and the sensitivity of the instrument.

-

Hydration (for solid/semi-solid samples): Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for 15 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

dSPE Clean-up:

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Filtration and Analysis:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for UHPLC-MS/MS analysis.

-

UHPLC-MS/MS Analysis

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Aflatoxin M2 and Aflatoxin M2-¹³C₁₇

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Aflatoxin M2 | 331.1 | 275.1 | 229.1 | 25 |

| Aflatoxin M2-¹³C₁₇ | 348.1 | 289.1 | 242.1 | 25 |

Note: These are typical values and should be optimized for the specific instrument used.

Data Presentation

The use of Aflatoxin M2-¹³C₁₇ as an internal standard significantly improves the method's performance. The following table summarizes typical validation data for the analysis of aflatoxins in a complex food matrix using a QuEChERS method with ¹³C-labeled internal standards.

Table 4: Method Performance Data (Representative)

| Parameter | Aflatoxin M2 |

| Linearity (R²) | > 0.99 |

| Recovery (%) | 90 - 110% |

| Repeatability (RSDr, %) | < 10% |

| Limit of Detection (LOD) | 0.01 µg/kg |

| Limit of Quantification (LOQ) | 0.03 µg/kg |

Data is representative of performance for aflatoxin analysis using QuEChERS and ¹³C-labeled internal standards as reported in similar studies.[4][5]

Diagrams

Caption: Experimental workflow for Aflatoxin M2 analysis using QuEChERS.

Conclusion

The described QuEChERS method with Aflatoxin M2-¹³C₁₇ internal standard provides a reliable and high-throughput solution for the determination of Aflatoxin M2 in diverse food matrices. The protocol is straightforward, requires minimal solvent and sample amounts, and delivers excellent accuracy and precision. This method is well-suited for routine monitoring and quality control in the food industry, as well as for research purposes in food safety and toxicology.

References

- 1. agilent.com [agilent.com]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newfoodmagazine.com [newfoodmagazine.com]

- 4. Determination of Aflatoxins M1, M2, B1, B2, G1, and G2 and Ochratoxin A in UHT and Powdered Milk by Modified QuEChERS Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 5. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]

Application Notes and Protocols for Aflatoxin M2 Quantification using Stable Isotope Dilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins are toxic secondary metabolites produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. These mycotoxins can contaminate a wide range of agricultural commodities. Aflatoxin M2 (AFM2) is a hydroxylated metabolite of Aflatoxin B2 (AFB2), which can be found in milk and dairy products from livestock that have ingested contaminated feed.[1][2] Due to its potential carcinogenicity, the monitoring of AFM2 levels in the food chain is crucial for public health and safety.

Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a state-of-the-art analytical technique for the accurate quantification of mycotoxins.[3][4][5][6][7] This method utilizes a stable isotope-labeled internal standard (IS) of the analyte of interest. Since the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the native analyte, it can effectively compensate for variations in sample preparation and matrix effects during analysis, leading to highly accurate and precise results.[4][6] This application note provides a detailed protocol for the quantification of Aflatoxin M2 in various matrices using a stable isotope dilution assay.

Principle of the Method

The core principle of the Stable Isotope Dilution Assay lies in the addition of a known amount of a stable isotope-labeled analogue of Aflatoxin M2 (e.g., ¹³C-AFM2) to the sample at the beginning of the analytical procedure. This labeled internal standard serves as a surrogate for the native AFM2 throughout the extraction, cleanup, and LC-MS/MS analysis steps. Any loss of the native analyte during sample processing will be mirrored by a proportional loss of the internal standard. Quantification is then based on the ratio of the signal response of the native analyte to that of the stable isotope-labeled internal standard. This approach significantly improves the accuracy and reliability of the quantification by correcting for matrix-induced signal suppression or enhancement and variations in instrument response.[4][8]

Experimental Workflow

Caption: Experimental workflow for Aflatoxin M2 quantification by Stable Isotope Dilution Assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and available instrumentation.

1. Materials and Reagents

-

Aflatoxin M2 analytical standard

-

¹³C-labeled Aflatoxin M2 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB) or Immunoaffinity Columns (IAC)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

2. Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of native AFM2 and ¹³C-AFM2 in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of ¹³C-AFM2 at a concentration appropriate for spiking into the samples.

3. Sample Preparation

The following is a general procedure for milk or milk powder. For other matrices, the extraction and cleanup steps may need to be modified.

-

Sample Homogenization: For liquid samples like milk, ensure thorough mixing. For solid samples like milk powder, reconstitute according to the manufacturer's instructions or weigh a representative portion.

-

Spiking with Internal Standard: To a known amount of the homogenized sample (e.g., 5 g), add a precise volume of the ¹³C-AFM2 internal standard spiking solution.

-

Extraction: Add an extraction solvent, such as an acetonitrile/water mixture (e.g., 80:20, v/v) with 0.1% formic acid.[1] Vortex vigorously for an extended period (e.g., 20 minutes) to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.

-

Cleanup (Option 1: SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the aflatoxins with a suitable solvent (e.g., methanol).

-

-

Cleanup (Option 2: Immunoaffinity Column):

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[11]

-

Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.[11]

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically employed to separate the analytes.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both native AFM2 and ¹³C-AFM2 need to be determined and optimized. At least two transitions per analyte are recommended for confirmation.

-

5. Data Analysis and Quantification

-

Identify the peaks for native AFM2 and ¹³C-AFM2 based on their retention times and MRM transitions.

-

Calculate the peak area ratio of the quantification transition of AFM2 to that of ¹³C-AFM2.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of AFM2 in the sample by interpolating the peak area ratio from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of aflatoxins using stable isotope dilution assays coupled with LC-MS/MS. While specific data for Aflatoxin M2 is limited in the provided search results, the data for related aflatoxins and the general performance of the method are presented.

| Analyte(s) | Matrix | LOD (ng/kg) | LOQ (ng/kg) | Recovery (%) | RSD (%) | Reference |

| Aflatoxins B1, B2, G1, G2, M1, M2 | Milk Powders | 7.6 - 22.4 | 22.8 - 68.0 | 70.2 - 134.5 | 2.3 - 14.6 | [1] |

| Aflatoxins B1, B2, G1, G2 | Edible Oils | - | 0.1 - 6.4 (ng/g) | 80 - 120 | < 20 | [3] |

| 11 Mycotoxins (including Aflatoxins) | Maize | - | - | 88 - 105 | 4 - 11 | [4][7] |

| 12 Mycotoxins (including Aflatoxins) | Various Foods | - | Below regulatory limits | 80 - 120 | < 15 | [6] |

| Aflatoxins | Animal Feeds | - | - | 78 - 122 | 2 - 17 | [12] |

Signaling Pathway and Logical Relationships

Caption: Logical relationship from Aflatoxin B2 ingestion to Aflatoxin M2 analysis.

Conclusion

The stable isotope dilution assay coupled with LC-MS/MS provides a highly accurate, sensitive, and robust method for the quantification of Aflatoxin M2 in various matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and procedural losses, ensuring reliable data for food safety monitoring and research applications. While the initial cost of labeled standards may be higher, the enhanced data quality and reduced need for matrix-matched calibration can lead to greater efficiency and confidence in analytical results.

References

- 1. lcms.cz [lcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. [PDF] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Semantic Scholar [semanticscholar.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. shim-pol.pl [shim-pol.pl]

- 10. lcms.cz [lcms.cz]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Aflatoxin M2-13C17 in Milk and Dairy Product Testing

Introduction

Aflatoxin M1 (AFM1) is a toxic metabolite of Aflatoxin B1, found in the milk of animals that have consumed contaminated feed.[1][2] Due to its potential carcinogenic effects, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for AFM1 in milk and dairy products.[3][4] Accurate and reliable quantification of AFM1 is therefore crucial for food safety. The use of a stable isotope-labeled internal standard, such as Aflatoxin M2-¹³C₁₇, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis.[5][6] This isotope dilution assay approach effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[5][7] Aflatoxin M2-¹³C₁₇ is an ideal internal standard as it shares a very similar chemical structure and physicochemical properties with AFM1, ensuring it behaves similarly throughout the analytical process.[5][7]

Experimental Protocols

This section details the methodologies for the determination of Aflatoxin M1 in milk and dairy products using Aflatoxin M2-¹³C₁₇ as an internal standard.

1. Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to extract AFM1 and the internal standard from the complex milk matrix and remove interfering components.[1][8]

Materials:

-

Milk or dairy product sample

-

Aflatoxin M2-¹³C₁₇ internal standard solution

-

Acetonitrile (ACN), LC-MS grade[9]

-

Water, ultrapure

-

Sodium chloride (NaCl)[9]

-

Immunoaffinity columns (IAC) specific for Aflatoxin M1[3][10] or Solid Phase Extraction (SPE) cartridges (e.g., C18)[4][11]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Equilibration: Allow refrigerated milk samples to warm to room temperature and mix gently to ensure homogeneity. For solid or semi-solid dairy products like cheese or yogurt, homogenization or slurry preparation may be necessary.[1]

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., 5 mL of milk), add a precise amount of Aflatoxin M2-¹³C₁₇ internal standard solution.[12]

-

Extraction:

-

Clean-up (Option 1: Immunoaffinity Column - IAC):

-

Take the upper acetonitrile layer and dilute it with water to reduce the organic solvent concentration, as per the IAC manufacturer's instructions.

-

Pass the diluted extract through the Afla-M1 LC IAC column. The AFM1 and the internal standard will bind to the specific antibodies.[10]

-

Wash the column with a water/methanol mixture to remove unbound impurities.[10]

-

Elute the aflatoxins from the column with methanol.[10]

-

-

Clean-up (Option 2: Solid Phase Extraction - SPE):

-

The supernatant from the extraction step can be subjected to SPE for clean-up.[4][11]

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

-

Elute the aflatoxins with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).[2]

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small percentage of an additive like formic acid (e.g., 0.025%) to improve ionization.[12]

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.[12]

-

Injection Volume: 5-10 µL.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C or 60°C.[12]

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor to product ion transitions for both Aflatoxin M1 and Aflatoxin M2-¹³C₁₇ need to be monitored. These transitions should be optimized for the specific instrument being used.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.[12]

Data Presentation

The following tables summarize typical quantitative data for the analysis of Aflatoxin M1 using isotopically labeled internal standards.

Table 1: Method Performance Parameters

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.0027 - 0.0085 µg/kg | [3][10] |

| Limit of Quantification (LOQ) | 0.004 - 0.025 µg/kg | [3][10] |

| Recovery | 77.9 - 107.0% | [3][10] |

| Linearity (R²) | > 0.999 | [10] |

| Relative Standard Deviation (RSD) | ≤ 12% | [3] |

Table 2: Example MRM Transitions for Aflatoxin M1 and ¹³C-labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Aflatoxin M1 | 329.1 | 273.0 | 259.1 |

| Aflatoxin M2-¹³C₁₇ | 346.1 | 290.0 | 275.0 |

Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number of ¹³C atoms incorporated. The values in the table are illustrative. The precursor ion for Aflatoxin M2-¹³C₁₇ would be expected to be 17 mass units higher than that of Aflatoxin M1.

Visualizations

Caption: Workflow for Aflatoxin M1 analysis in dairy products.

References

- 1. Detection Methods for Aflatoxin M1 in Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]